
Methyl 9,13-dihydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9,13-dihydroxyoctadecanoate is a chemical compound with the molecular formula C19H38O4 It is a methyl ester derivative of octadecanoic acid, featuring hydroxyl groups at the 9th and 13th carbon positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 9,13-dihydroxyoctadecanoate can be synthesized through the esterification of 9,13-dihydroxyoctadecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 9,13-dihydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Methyl 9,13-dihydroxyoctadecanoate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 9,13-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 9,10-dihydroxyoctadecanoate
- Methyl 9,12-dihydroxyoctadecanoate
- Methyl 9,12-diamino-10,13-dihydroxyoctadecanoate
Uniqueness
Methyl 9,13-dihydroxyoctadecanoate is unique due to the specific positioning of the hydroxyl groups at the 9th and 13th carbon positions, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
41207-66-3 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
methyl 9,13-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
Clé InChI |
ZZQLBLVZQGLFHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC(CCCCCCCC(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



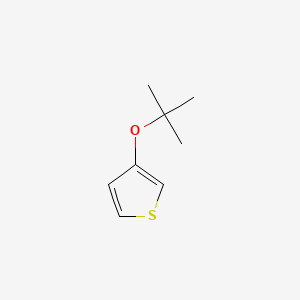
![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
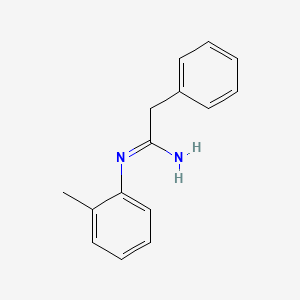



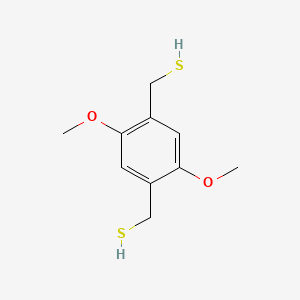

![[(3S,7S,8R,9S,10R,13S,14S)-7-methoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14671966.png)
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)
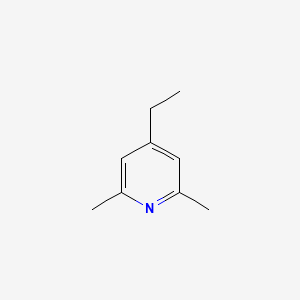
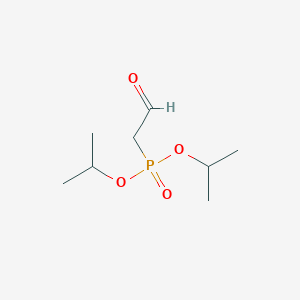
![2-[Di(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B14671985.png)
